molecular formula C5H9O5P B1330053 4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide CAS No. 5301-78-0

4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide

Cat. No. B1330053
Key on ui cas rn: 5301-78-0
M. Wt: 180.1 g/mol
InChI Key: YASRHLDAFCMIPB-UHFFFAOYSA-N
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Patent
US06455722B1

Procedure details

A process for the production of pentaerythritol phosphate alcohol (PEPA) comprising reacting in the liquid phase phosphorus oxychloride (POCl3) with pentaerythritol (PE) at a molar ratio of no more than about 1.20 mole of POCl3 per mole of PE and at a reaction temperature of at least about 100° C. in the presence of a solvent which is an alkane substituted with at least one halogen atom and having an atmospheric boiling point of 40 to about 150° C., the reaction pressure being sufficiently high to maintain the solvent in the liquid phase, the reaction resulting in the production of PEPA and HCl by-product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:7][P:5]2([O:8][CH2:9][C:2]1([CH2:10][OH:11])[CH2:3][O:4]2)=[O:6].P(Cl)(Cl)([Cl:14])=O.OCC(CO)(CO)CO>>[CH2:3]1[O:4][P:5]2([O:7][CH2:1][C:2]1([CH2:10][OH:11])[CH2:9][O:8]2)=[O:6].[ClH:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C2(COP(=O)(O1)OC2)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(CO)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(CO)CO
Step Three
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction pressure
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the solvent in the liquid phase

Outcomes

Product
Name
Type
product
Smiles
C1C2(COP(=O)(O1)OC2)CO
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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